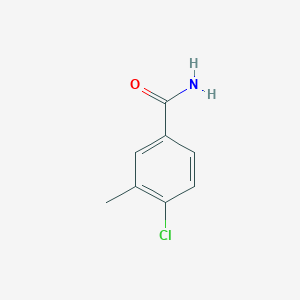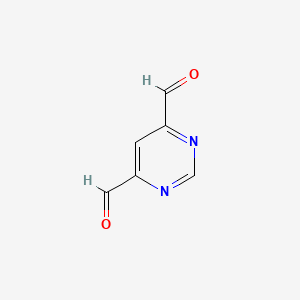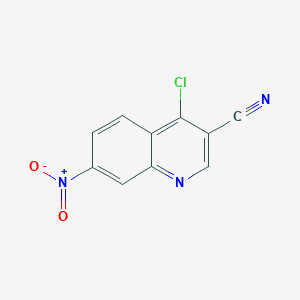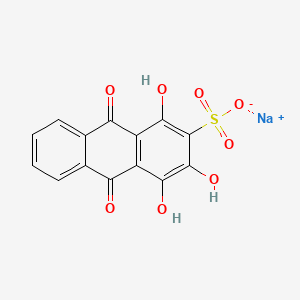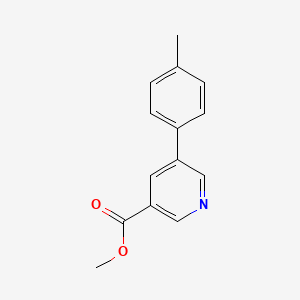
Methyl 5-(p-tolyl)nicotinate
Vue d'ensemble
Description
Methyl 5-(p-tolyl)nicotinate is an organic compound with the molecular formula C14H13NO2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the pyridine ring is substituted with a p-tolyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-(p-tolyl)nicotinate can be synthesized through several methods. One common approach involves the esterification of 5-(p-tolyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 5-bromo-2-methyl nicotinate is reacted with p-tolylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher efficiency and scalability. Additionally, the use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(p-tolyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The methyl group on the p-tolyl ring can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated sulfuric acid and nitric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(p-carboxyphenyl)nicotinic acid.
Reduction: 5-(p-tolyl)nicotinyl alcohol.
Substitution: 5-(p-nitrophenyl)nicotinate, 5-(p-bromophenyl)nicotinate.
Applications De Recherche Scientifique
Methyl 5-(p-tolyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to nicotinic acid derivatives, which are known to have therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-(p-tolyl)nicotinate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the nicotinate moiety suggests that it may interact with nicotinic acid receptors, leading to various biological responses. Additionally, the p-tolyl group may enhance its binding affinity and selectivity towards certain targets.
Comparaison Avec Des Composés Similaires
Methyl 5-(p-tolyl)nicotinate can be compared with other nicotinic acid derivatives, such as:
Methyl nicotinate: Lacks the p-tolyl group, making it less hydrophobic and potentially less selective in its biological interactions.
Ethyl 5-(p-tolyl)nicotinate: Similar structure but with an ethyl ester instead of a methyl ester, which may affect its reactivity and pharmacokinetic properties.
5-(p-tolyl)nicotinic acid: The free acid form, which may have different solubility and bioavailability compared to the ester.
The uniqueness of this compound lies in its combination of the nicotinate and p-tolyl moieties, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 5-(4-methylphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)12-7-13(9-15-8-12)14(16)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAHAUDTXYMHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602432 | |
| Record name | Methyl 5-(4-methylphenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893735-14-3 | |
| Record name | Methyl 5-(4-methylphenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


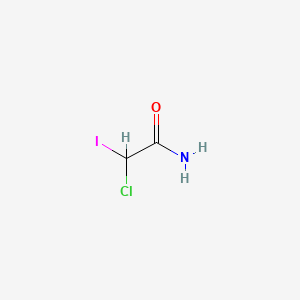
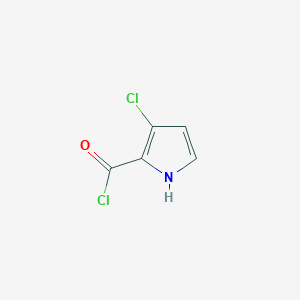
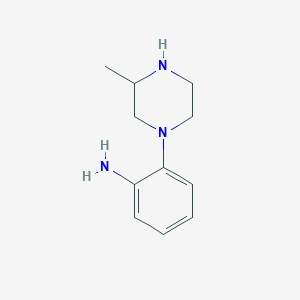

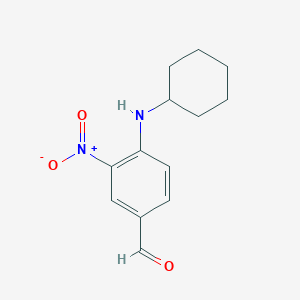
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B1629259.png)

